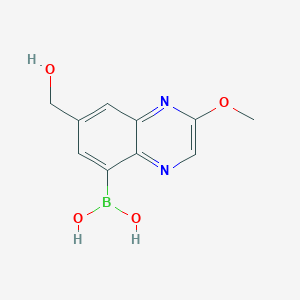
(7-(Hydroxymethyl)-2-methoxyquinoxalin-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
B-[7-(Hydroxymethyl)-2-methoxy-5-quinoxalinyl]boronic acid is a boronic acid derivative that has garnered attention in the field of organic chemistry due to its unique structure and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of B-[7-(Hydroxymethyl)-2-methoxy-5-quinoxalinyl]boronic acid typically involves the reaction of 7-(Hydroxymethyl)-2-methoxy-5-quinoxaline with a boronic acid derivative under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of the boronic acid moiety in the presence of a suitable base and solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
B-[7-(Hydroxymethyl)-2-methoxy-5-quinoxalinyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The quinoxaline ring can be reduced under specific conditions to yield dihydroquinoxaline derivatives.
Substitution: The boronic acid moiety can participate in nucleophilic substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can react with the boronic acid moiety under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications in organic synthesis and medicinal chemistry.
Scientific Research Applications
B-[7-(Hydroxymethyl)-2-methoxy-5-quinoxalinyl]boronic acid has several scientific research applications:
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.
Industry: It is used in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of B-[7-(Hydroxymethyl)-2-methoxy-5-quinoxalinyl]boronic acid involves its ability to form stable complexes with various metal catalysts, such as palladium, which facilitates its participation in cross-coupling reactions. The boronic acid moiety can also interact with biological targets, such as enzymes and receptors, through reversible covalent bonding, which can modulate their activity and function.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative commonly used in Suzuki-Miyaura reactions.
MIDA boronates: Boronic acid derivatives protected with N-methyliminodiacetic acid (MIDA) ligands, which offer enhanced stability and reactivity.
Pinacol boronic esters: Boronic acid derivatives that are widely used in organic synthesis due to their stability and ease of handling.
Uniqueness
B-[7-(Hydroxymethyl)-2-methoxy-5-quinoxalinyl]boronic acid is unique due to its quinoxaline core, which imparts specific electronic and steric properties that can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for the synthesis of complex molecules and the development of new materials.
Properties
Molecular Formula |
C10H11BN2O4 |
|---|---|
Molecular Weight |
234.02 g/mol |
IUPAC Name |
[7-(hydroxymethyl)-2-methoxyquinoxalin-5-yl]boronic acid |
InChI |
InChI=1S/C10H11BN2O4/c1-17-9-4-12-10-7(11(15)16)2-6(5-14)3-8(10)13-9/h2-4,14-16H,5H2,1H3 |
InChI Key |
XMFHDDZZVUABFQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC2=NC(=CN=C12)OC)CO)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















